molecular formula C10H10N2O2 B8475632 1,7,8,9-Tetrahydro-pyrano[2,3-g]indazol-8-ol

1,7,8,9-Tetrahydro-pyrano[2,3-g]indazol-8-ol

Cat. No. B8475632
M. Wt: 190.20 g/mol
InChI Key: MCNKELUNDMAWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7,8,9-Tetrahydro-pyrano[2,3-g]indazol-8-ol is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,7,8,9-Tetrahydro-pyrano[2,3-g]indazol-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7,8,9-Tetrahydro-pyrano[2,3-g]indazol-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,7,8,9-Tetrahydro-pyrano[2,3-g]indazol-8-ol

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1,7,8,9-tetrahydropyrano[2,3-g]indazol-8-ol

InChI

InChI=1S/C10H10N2O2/c13-7-3-8-9(14-5-7)2-1-6-4-11-12-10(6)8/h1-2,4,7,13H,3,5H2,(H,11,12)

InChI Key

MCNKELUNDMAWPR-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C3=C(C=C2)C=NN3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the product of Step E (1.44 g, 4.75 mmol) in methanol (100 mL) was added saturated aqueous potassium carbonate (10 mL) and the mixture stirred for 18 h at ambient temperature. Water (200 mL) was added to the reaction mixture and the pH adjusted to 7 with conc HCl followed by extraction ethyl acetate (5×100 mL). The combined extracts were dried (MgSO4) and evaporated to tan solid (0.84 g, 93%): 1H NMR (DMSO-d6) δ 12.77 (s, 1H), 7.94 (s, 1H), 7.49 (d, J=6.0 Hz, 1H), 6.66 (d, J=6.0 Hz, 1H), 5.02 (t, J=6.0 Hz, 1H), 4.85-4.95 (m, 1H), 3.62 (m, 2H), 2.9-3.4 (m, 2H); LC/MS (+APCI) m/z 191 (M+H).
Name
product
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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